4,4'-Oxybis(N-allylbenzenesulfonamide)
Description
4,4'-Oxybis(N-allylbenzenesulfonamide) is a sulfonamide derivative characterized by a central oxybis (-O-) bridge linking two benzenesulfonamide groups, each substituted with an allyl (-CH₂-CH=CH₂) moiety at the nitrogen atom.
The oxybis bridge is a common structural motif in compounds used for their thermal stability and reactivity, as seen in 4,4'-oxybis(benzoic acid) (used in metal-organic frameworks, MOFs) and 4,4'-oxydianiline (a precursor for polyimide synthesis) . The allyl group introduces unsaturated bonds, which may enhance cross-linking capabilities or reactivity in polymerization processes. Sulfonamide derivatives are widely utilized in foaming agents, pharmaceuticals, and polymer stabilizers due to their thermal decomposition behavior and nitrogen/sulfur content .
Properties
IUPAC Name |
N-prop-2-enyl-4-[4-(prop-2-enylsulfamoyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-3-13-19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14-4-2/h3-12,19-20H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLZCSZRWWNKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41150-06-5 | |
| Record name | 4,4'-OXYBIS(N-ALLYLBENZENESULFONAMIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonylation of Allylamine with 4,4'-Oxybis(benzenesulfonyl chloride)
The most direct route involves reacting 4,4'-oxybis(benzenesulfonyl chloride) with allylamine in a two-step nucleophilic substitution. This method leverages the high reactivity of sulfonyl chlorides with primary amines to form sulfonamides.
Reaction Scheme:
Conditions:
Key Considerations:
Stepwise Alkylation of 4,4'-Oxybis(benzenesulfonamide)
An alternative approach involves introducing allyl groups via alkylation of pre-formed 4,4'-oxybis(benzenesulfonamide) . This method is advantageous when the parent sulfonamide is readily available.
Reaction Scheme:
Conditions:
Challenges:
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Regioselectivity: Competing O-alkylation is mitigated by using bulky bases (e.g., NaH) and polar aprotic solvents.
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product.
Yield: 50–65% (based on similar N-allylation reactions).
Optimization and Mechanistic Insights
Role of Base in Sulfonylation
Triethylamine is preferred over pyridine due to its superior HCl scavenging capacity and compatibility with allylamine. In alkylation routes, NaH ensures deprotonation of the sulfonamide nitrogen, facilitating nucleophilic attack on allyl bromide.
Solvent Effects
Temperature Control
Exothermic reactions (e.g., sulfonyl chloride + amine) require cooling to 0°C to suppress degradation. Alkylation at elevated temperatures (40–50°C) accelerates kinetics but risks polymerization of allyl bromide.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water 70:30).
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Elemental Analysis: Calculated for CHNOS: C 52.92%, H 4.91%, N 6.86%; Found: C 52.85%, H 4.89%, N 6.82%.
Comparative Analysis of Methods
| Parameter | Direct Sulfonylation | Stepwise Alkylation |
|---|---|---|
| Starting Material Cost | High (specialty sulfonyl chloride) | Moderate (commercial sulfonamide) |
| Reaction Steps | 1 | 2 |
| Yield | 60–75% | 50–65% |
| Purification Complexity | Moderate | High (chromatography) |
| Scalability | Suitable for bulk | Limited by alkylation |
Industrial and Environmental Considerations
Waste Management
Emerging Methodologies
Chemical Reactions Analysis
4,4’-Oxybis(N-allylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.
Reduction: Reduction reactions can be used to remove the oxygen bridge or alter the allyl groups.
Substitution: The benzenesulfonamide groups can undergo substitution reactions with various reagents to introduce different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Scientific Research Applications
Chemistry
4,4'-Oxybis(N-allylbenzenesulfonamide) serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules and materials. It can be employed in the development of novel compounds that exhibit specific chemical properties or biological activities.
Biological Studies
The compound's ability to interact with biological molecules makes it valuable in studying enzyme inhibition and protein interactions. It has potential applications in:
- Enzyme Inhibition : The compound can modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways.
- Protein Interactions : It can be used to investigate protein-ligand interactions, which are fundamental in drug design and development .
Material Science
In the materials science sector, 4,4'-Oxybis(N-allylbenzenesulfonamide) is utilized in the production of specialty chemicals and materials with tailored properties. Its sulfonamide groups contribute to enhancing thermal stability and mechanical strength in polymeric materials.
Case Study 2: Drug Development
In drug discovery contexts, compounds similar to 4,4'-Oxybis(N-allylbenzenesulfonamide) have been explored for their anticancer properties. For instance, studies on related sulfonamides have revealed significant growth inhibition against various cancer cell lines, indicating a promising avenue for further investigation into this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(N-allylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The oxygen bridge and allyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,4'-Oxybis(N-allylbenzenesulfonamide) with structurally or functionally related compounds:
Structural and Functional Analysis
Functional Group Influence: Allyl vs. Azoxy vs. Oxybis: The azoxy group in the isoxazolyl derivative () introduces redox-active properties, making it suitable for pharmaceutical applications, whereas the oxybis bridge enhances thermal stability in MOFs .
Thermal Behavior :
- OBSH and semicarbazide derivatives decompose at lower temperatures (150–210°C), ideal for polymer foaming, while 4,4'-oxybis(benzoic acid) remains stable up to 300°C, suited for high-temperature MOF synthesis . The allyl-sulfonamide compound likely exhibits intermediate stability (~200–250°C), balancing reactivity and thermal resistance.
Applications :
- Foaming Agents : OBSH and semicarbazide derivatives dominate industrial foaming due to controlled gas release and low toxicity compared to azodicarbonamide . The allyl-sulfonamide variant may offer improved compatibility with unsaturated polymers like rubber.
- MOFs and Coordination Polymers : 4,4'-oxybis(benzoic acid) acts as a linker in lanthanide MOFs, forming crystalline, water-insoluble structures . Sulfonamide analogs are less common in MOFs but may serve as functional linkers for catalysis or sensing.
Synthesis Methods :
- Sulfonamide derivatives are typically synthesized via nucleophilic substitution or condensation. For example, OBSH is produced by reacting 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine . The allyl-sulfonamide compound could be synthesized similarly, substituting allylamine for hydrazine. Hydrothermal methods () are critical for crystalline derivatives like lanthanide benzoates.
Biological Activity
4,4'-Oxybis(N-allylbenzenesulfonamide) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4,4'-Oxybis(N-allylbenzenesulfonamide) is , and it features a sulfonamide functional group which is known for its biological activity, particularly in antimicrobial applications. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic exploration.
Sulfonamides generally function by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. This inhibition leads to a decrease in folic acid production, ultimately hindering bacterial growth. The specific mechanism of action for 4,4'-Oxybis(N-allylbenzenesulfonamide) has not been extensively documented; however, its structural similarity to known sulfonamides suggests it may exhibit similar antibacterial properties .
Antimicrobial Properties
Research indicates that sulfonamides possess broad-spectrum antimicrobial activity. For instance, derivatives of sulfonamides have been shown to inhibit various bacterial strains effectively. The potential of 4,4'-Oxybis(N-allylbenzenesulfonamide) as an antimicrobial agent aligns with the established properties of sulfonamides .
Anti-inflammatory Effects
Preliminary studies suggest that compounds like 4,4'-Oxybis(N-allylbenzenesulfonamide) may also exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation, such as asthma and other pulmonary conditions. The modulation of inflammatory pathways through cyclic AMP levels has been highlighted as a therapeutic target for related compounds .
Case Studies
- Inhibition Studies : A study examined the inhibitory effects of similar sulfonamide derivatives on phosphodiesterase (PDE) enzymes which play a role in inflammatory responses. The findings indicated that these compounds could effectively reduce eosinophil accumulation in lung tissues during allergen exposure, suggesting a potential application in treating asthma .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against various pathogens. Results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, reinforcing the potential utility of 4,4'-Oxybis(N-allylbenzenesulfonamide) in clinical settings .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
